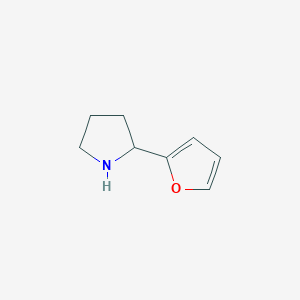

2-(Furan-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFJPSLQRGQNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394917 | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90086-89-8 | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Furan-2-yl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(furan-2-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers engaged in the synthesis of novel chemical entities.

Introduction

The this compound scaffold is a significant structural motif in medicinal chemistry due to the combined presence of the pyrrolidine ring, a common feature in many bioactive natural products and pharmaceuticals, and the furan moiety, which is also prevalent in a range of therapeutic agents. The unique electronic and steric properties of this combination make it an attractive building block for the design of novel drug candidates. This guide explores key synthetic strategies for the preparation of this compound.

Synthetic Pathways

Two primary synthetic strategies for the synthesis of this compound are presented: a cascade reaction approach and a multi-step synthesis involving the construction of the pyrrolidine ring.

Method 1: Cascade Reaction via N-H Insertion and Intramolecular Aldol Reaction

A highly efficient and stereoselective method for the synthesis of functionalized (2-furyl)-2-pyrrolidines involves a cascade reaction initiated by an N-H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction.[1] This domino process is catalyzed by zinc chloride and offers high diastereoselectivity.[1]

Caption: Cascade reaction pathway for this compound synthesis.

Method 2: Multi-step Synthesis from 2-Pyrrolidinone

An alternative and versatile approach involves a multi-step synthesis commencing with the commercially available 2-pyrrolidinone. This method allows for the introduction of the furan moiety through a nucleophilic addition of an organofuran reagent to a protected pyrrolidinone precursor. While the referenced protocol is for the 3-furyl isomer, it can be adapted for the synthesis of the 2-furyl analogue.[2]

Caption: Multi-step synthesis of this compound from 2-pyrrolidinone.

Quantitative Data

The following tables summarize typical quantitative data for the key transformations involved in the synthesis of this compound, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Cascade Reaction Data [1]

| Step | Catalyst | Diastereoselectivity | Yield |

| N-H Insertion / Aldol Cascade | ZnCl₂ (1 mol%) | >98:2 | High |

Table 2: Multi-step Synthesis Data (Adapted from 3-furyl synthesis) [2]

| Step | Reagents | Typical Yield |

| N-Protection of 2-Pyrrolidinone | Boc₂O, DMAP | >95% |

| Nucleophilic Addition of 2-Lithiofuran | N-Boc-2-pyrrolidinone, 2-Lithiofuran | 70-85% |

| Reductive Deprotection | Et₃SiH, TFA | 60-80% |

Experimental Protocols

Method 1: Cascade Reaction (Hypothetical Protocol)

This protocol is a representative procedure based on the described cascade reaction for the synthesis of functionalized (2-furyl)-2-pyrrolidines.[1]

-

Preparation of the Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve zinc chloride (1 mol%) in anhydrous toluene.

-

Reaction Setup: To the catalyst solution, add the primary amine (1.0 equiv.) and the enynal precursor (1.2 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Multi-step Synthesis (Adapted Protocol)

This protocol is adapted from the synthesis of 2-(furan-3-yl)-1-tosylpyrrolidine and is proposed for the synthesis of this compound.[2]

Step 1: Synthesis of N-Boc-2-pyrrolidinone

-

To a solution of 2-pyrrolidinone (1.0 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 2: Generation of 2-Lithiofuran and Nucleophilic Addition

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromofuran (1.1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour to generate 2-lithiofuran.

-

To this solution, add a solution of N-Boc-2-pyrrolidinone (1.0 equiv.) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Step 3: Reductive Deprotection to this compound

-

To a solution of the hemiaminal intermediate from the previous step (1.0 equiv.) in dichloromethane at 0 °C, add triethylsilane (2.0-3.0 equiv.) followed by the dropwise addition of trifluoroacetic acid (5.0-10.0 equiv.).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate. The crude amine may be purified by distillation or chromatography.

Spectroscopic Data (Expected)

The following table summarizes the expected NMR spectroscopic data for this compound based on the analysis of its constituent functional groups.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.35 | dd | Furan H5 |

| ¹H | ~6.30 | dd | Furan H4 |

| ¹H | ~6.20 | dd | Furan H3 |

| ¹H | ~4.20 | t | Pyrrolidine C2-H |

| ¹H | ~3.10-2.90 | m | Pyrrolidine C5-H₂ |

| ¹H | ~2.00-1.70 | m | Pyrrolidine C3, C4-H₂ |

| ¹³C | ~155.0 | s | Furan C2 |

| ¹³C | ~142.0 | d | Furan C5 |

| ¹³C | ~110.0 | d | Furan C4 |

| ¹³C | ~105.0 | d | Furan C3 |

| ¹³C | ~60.0 | d | Pyrrolidine C2 |

| ¹³C | ~46.0 | t | Pyrrolidine C5 |

| ¹³C | ~30.0 | t | Pyrrolidine C3/C4 |

| ¹³C | ~25.0 | t | Pyrrolidine C3/C4 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

References

Paal-Knorr Synthesis of the Pyrrole Ring followed by Reduction

An In-depth Technical Guide to the Mechanism of Formation of 2-(Furan-2-yl)pyrrolidine

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details the core reaction mechanisms, provides structured experimental protocols, and includes visualizations of the chemical pathways.

A classic and robust method for the synthesis of this compound involves a two-stage process. The first stage is the construction of the corresponding pyrrole ring system via the Paal-Knorr synthesis, which is then followed by a reduction of the pyrrole to the desired pyrrolidine.

Stage 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine to form a pyrrole.[1][2][3][4][5] For the synthesis of 2-(furan-2-yl)pyrrole, the required precursor is 1-(furan-2-yl)butane-1,4-dione. This diketone undergoes cyclization in the presence of an ammonia source.

The mechanism involves the nucleophilic attack of the amine on both carbonyl groups to form a di-hemiaminal intermediate, which then dehydrates to yield the aromatic pyrrole ring.[1]

Caption: Paal-Knorr synthesis of 2-(Furan-2-yl)pyrrole.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(furan-2-yl)butane-1,4-dione (1.0 eq) in glacial acetic acid.

-

Addition of Amine: Add ammonium acetate (3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and basify with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(furan-2-yl)pyrrole can be purified by column chromatography on silica gel.

Stage 2: Reduction of 2-(Furan-2-yl)pyrrole

The second stage involves the reduction of the aromatic pyrrole ring to a saturated pyrrolidine ring. Catalytic hydrogenation is a common and effective method for this transformation.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Furan-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Furan-2-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data, computational predictions, and extrapolations from closely related analogs to offer a thorough profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical procedures are provided.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₁NO, is an aralkylamine featuring a pyrrolidine ring substituted at the 2-position with a furan-2-yl group.[1] Its structural characteristics impart a unique combination of properties relevant to its potential applications in pharmaceutical development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[2] |

| Molecular Weight | 137.18 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 90086-89-8 | PubChem[2] |

| Canonical SMILES | C1CC(NC1)C2=CC=CO2 | PubChem[2] |

| Physical State | Liquid (Predicted) | N/A |

| Boiling Point | Not experimentally reported. Estimated based on related structures. | N/A |

| Melting Point | Not experimentally reported. | N/A |

| Solubility | Miscible with water and most organic solvents (based on pyrrolidine).[3] | N/A |

| XLogP3 | 0.9 | PubChem[2] |

| Topological Polar Surface Area | 25.2 Ų | PubChem[2] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (600 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | Doublet of doublets | H5 (Furan) |

| ~6.4 | Doublet of doublets | H3 (Furan) |

| ~6.3 | Doublet of doublets | H4 (Furan) |

| ~4.5 | Triplet | H2' (Pyrrolidine) |

| ~3.3 | Multiplet | H5' (Pyrrolidine) |

| ~2.1 | Multiplet | H3' (Pyrrolidine) |

| ~1.9 | Multiplet | H4' (Pyrrolidine) |

Source: Predicted by Human Metabolome Database

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted based on the known chemical shifts of furan and pyrrolidine.

| Chemical Shift (ppm) | Assignment |

| ~155 | C2 (Furan) |

| ~142 | C5 (Furan) |

| ~110 | C4 (Furan) |

| ~106 | C3 (Furan) |

| ~60 | C2' (Pyrrolidine) |

| ~47 | C5' (Pyrrolidine) |

| ~33 | C3' (Pyrrolidine) |

| ~25 | C4' (Pyrrolidine) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. However, predicted fragmentation patterns can be inferred from its structure. The molecular ion peak [M]⁺ is expected at m/z 137. Key fragmentation would likely involve the cleavage of the bond between the furan and pyrrolidine rings.

| m/z | Predicted Fragment |

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |

| 68 | [C₄H₄O]⁺ (Furan fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the properties of both the furan and pyrrolidine rings. The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the 5-position. The pyrrolidine ring contains a secondary amine, which is basic and nucleophilic.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reductive amination of furfural with a suitable amine precursor to the pyrrolidine ring, or the reaction of a furan Grignard reagent with a protected 2-pyrrolidinone followed by reduction. A general protocol for the synthesis of functionalized (2-furyl)-2-pyrrolidines has been described, which can be adapted for this specific compound.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on general methods for the synthesis of substituted pyrrolidines.

Materials:

-

Furfural

-

4-Amino-1-butanol

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve furfural (1.0 eq) and 4-amino-1-butanol (1.1 eq) in dry DCM.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude intermediate alcohol is then cyclized. Dissolve the crude product in a suitable solvent and treat with a reagent to facilitate intramolecular cyclization (e.g., via activation of the hydroxyl group).

-

Purify the resulting crude this compound by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the furan and pyrrolidine scaffolds are present in numerous bioactive molecules with a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4]

A study on derivatives of 1-(Furan-2-ylmethyl)pyrrolidine identified them as inhibitors of the ST2 (Interleukin-1 receptor-like 1) signaling pathway, which is implicated in inflammatory diseases and graft-versus-host disease.[5] This suggests that this compound and its analogs could be promising candidates for the development of therapeutics targeting inflammatory pathways.

Hypothetical Signaling Pathway and Experimental Workflow

Based on the activity of related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling cascades.

Caption: Hypothetical inhibition of the TLR/NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Assay

To investigate the potential anti-inflammatory activity of this compound, a cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages can be employed.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to the established biological activities of its constituent furan and pyrrolidine moieties. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted and known chemical properties, a plausible synthetic route, and a framework for investigating its potential biological activities. Further experimental validation is necessary to fully elucidate the chemical and pharmacological profile of this promising heterocyclic compound.

References

- 1. (2R)-2-(FURAN-2-YL)PYRROLIDINE | 1039033-91-4 [chemicalbook.com]

- 2. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Furan-2-yl)pyrrolidine: A Technical Guide

This technical guide offers a comprehensive overview of the spectroscopic characterization of 2-(Furan-2-yl)pyrrolidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It provides a compilation of predicted and analogous spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₁NO.[1] It consists of a pyrrolidine ring linked to a furan ring at the 2-position. This structure is found in various compounds of biological interest.

IUPAC Name: this compound[1] Molecular Formula: C₈H₁₁NO[1] Monoisotopic Mass: 137.08406 Da[1][2]

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following sections present a combination of predicted data and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Notes |

| ~7.40 | dd | 1H | H-5' (Furan) | |

| ~6.35 | dd | 1H | H-4' (Furan) | |

| ~6.20 | dd | 1H | H-3' (Furan) | |

| ~4.20 | t | 1H | H-2 (Pyrrolidine) | |

| ~3.20 - 3.00 | m | 2H | H-5 (Pyrrolidine) | |

| ~2.00 - 1.80 | m | 2H | H-3 (Pyrrolidine) | |

| ~1.70 - 1.50 | m | 2H | H-4 (Pyrrolidine) | |

| ~2.50 | br s | 1H | NH (Pyrrolidine) | Chemical shift can vary depending on solvent and concentration. |

Predicted data is based on general chemical shift values for furan and pyrrolidine moieties and data from the Human Metabolome Database.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Notes |

| ~155.0 | C-2' (Furan) | |

| ~142.0 | C-5' (Furan) | |

| ~110.0 | C-4' (Furan) | |

| ~105.0 | C-3' (Furan) | |

| ~60.0 | C-2 (Pyrrolidine) | |

| ~47.0 | C-5 (Pyrrolidine) | |

| ~30.0 | C-3 (Pyrrolidine) | |

| ~25.0 | C-4 (Pyrrolidine) |

Estimated data is based on known chemical shifts for furan and pyrrolidine.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3100 | Medium | C-H Stretch (Aromatic/Furan) |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic/Pyrrolidine) |

| ~1600 | Medium | C=C Stretch (Furan Ring) |

| ~1500 | Medium | C=C Stretch (Furan Ring) |

| ~1150 | Strong | C-O-C Stretch (Furan Ring) |

| ~1050 | Strong | C-N Stretch |

Expected absorption bands are based on characteristic frequencies for furan and secondary amine functional groups.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct/Fragment |

| 138.09134 | [M+H]⁺ |

| 160.07328 | [M+Na]⁺ |

| 137.08351 | [M]⁺ |

| 136.07678 | [M-H]⁻ |

Data obtained from PubChem.[2] The fragmentation pattern would likely involve the loss of the furan ring or cleavage of the pyrrolidine ring.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can use the residual solvent peak.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made, or the sample can be analyzed as a mull.

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, based on predictions and analogies with similar structures, serves as a useful reference for the identification and characterization of this compound. The outlined experimental protocols and workflow offer a practical framework for researchers engaged in the synthesis and analysis of novel furan-containing pyrrolidine derivatives. Experimental validation of the predicted data is recommended for definitive structural confirmation.

References

- 1. This compound | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Pyrrolidinone(616-45-5) 13C NMR spectrum [chemicalbook.com]

- 4. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 7. Furan [webbook.nist.gov]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

Biological Activity of 2-(Furan-2-yl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The convergence of furan and pyrrolidine rings into the 2-(Furan-2-yl)pyrrolidine scaffold creates a versatile structural motif with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects. By summarizing quantitative data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

In the landscape of drug discovery, heterocyclic compounds are of paramount importance, forming the structural basis of a vast number of pharmaceuticals. Among these, the furan and pyrrolidine rings are distinguished pharmacophores known to impart a wide range of biological activities. Furan, a five-membered aromatic ring with one oxygen atom, is present in numerous natural and synthetic compounds with applications ranging from antibacterial to anticancer agents.[1] Similarly, the pyrrolidine ring, a five-membered saturated amine, is a privileged scaffold found in natural alkaloids and synthetic drugs, demonstrating broad therapeutic relevance.

The combination of these two moieties into this compound derivatives offers a unique three-dimensional structure that can be strategically functionalized to interact with various biological targets. This guide explores the synthesis, biological evaluation, and structure-activity relationships of these promising compounds across several key therapeutic areas.

General Synthesis Strategies

The synthesis of this compound derivatives is often achieved through established organic chemistry reactions. A common and versatile method is the reductive amination between a furan-2-carbaldehyde derivative and a substituted pyrrolidine. This approach allows for significant diversity in the final products by modifying the substituents on either of the starting materials. Other synthetic routes include multi-component reactions, such as the [3+2] azomethine ylide cycloadditions, which can efficiently construct complex spiro-pyrrolidine systems.[2]

Antimicrobial Activity

Derivatives of the this compound scaffold have shown notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. The furan ring, particularly when substituted with a nitro group, is a well-known pharmacophore in antimicrobial drugs, acting via enzymatic reduction within bacterial cells to produce cytotoxic reactive intermediates.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Lower values indicate higher potency.

Table 1: Representative Antibacterial Activity of Furan/Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2(5H)-Furanone Derivative | F131 | S. aureus (Clinical Isolates) | 8 - 16 | [3] |

| Furan-Derived Chalcone | Compound 2a | S. aureus | 256 | [4] |

| Furan-Derived Chalcone | Compound 2c | E. coli | 1024 |[4] |

Table 2: Representative Antifungal Activity of Furan/Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2(5H)-Furanone Derivative | F131 | C. albicans (Clinical Isolates) | 32 - 128 | [3] |

| 2,5-Pyrrolidinedione Deriv. | Compound 5a | C. albicans | 0.125 (µM) | [5] |

| 2,5-Pyrrolidinedione Deriv. | Compound 5g | C. albicans | 0.25 (µM) |[5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal colonies are selected from an agar plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration of ~5 x 10⁵ CFU/mL.[6]

-

Serial Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate containing broth.[7]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.[6] Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.[8]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[7][8]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.[9]

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. These compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Cytotoxicity (IC50) of Furan- and Pyrrolidine-Containing Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 7b (Furan-based) | A549 (Lung) | 6.66 | Sorafenib | 6.60 | [10] |

| Compound 7b (Furan-based) | HT-29 (Colon) | 8.51 | Sorafenib | 8.78 | [10] |

| Compound 7b (Furan-based) | HepG2 (Liver) | 7.28 | Sorafenib | 5.09 | [10] |

| Compound 5i (Pyrrolidinedione) | MCF-7 (Breast) | 1.496 | - | - | [5] |

| Compound 5l (Pyrrolidinedione) | MCF-7 (Breast) | 1.831 | - | - | [5] |

| Compound 7i (Tetrazolopyrrolidine) | HCT-116 (Colon) | - | - | - |[11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated overnight to allow for attachment.[12]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.[12][14] The cell viability is calculated relative to untreated control cells.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. youtube.com [youtube.com]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

The 2-(Furan-2-yl)pyrrolidine Scaffold: A Privileged Motif in Drug Discovery for Inflammatory and Neurological Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(furan-2-yl)pyrrolidine core represents a significant heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure, arising from the sp3-hybridized pyrrolidine ring, coupled with the aromatic, electron-rich furan moiety, provides a versatile framework for designing molecules with diverse pharmacological activities. This guide delves into the structure-activity relationship (SAR) of this scaffold, focusing on two key therapeutic areas: the inhibition of the ST2/IL-33 signaling pathway for inflammatory diseases and the modulation of nicotinic acetylcholine receptors (nAChRs) for neurological disorders. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Chapter 1: Inhibition of the ST2/IL-33 Signaling Pathway

The Suppression of Tumorigenicity 2 (ST2) receptor, a member of the interleukin-1 receptor family, and its ligand, interleukin-33 (IL-33), form a critical signaling axis in the regulation of immune responses. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including asthma, rheumatoid arthritis, and graft-versus-host disease, making it an attractive target for therapeutic intervention. Derivatives of the 1-(furan-2-ylmethyl)pyrrolidine scaffold have emerged as potent small-molecule inhibitors of the ST2/IL-33 interaction.

Quantitative Structure-Activity Relationship (SAR) Data for ST2 Inhibition

The following table summarizes the inhibitory activity (IC50) of a series of 1-((5-(nitrophenyl)furan-2-yl)methyl)-2-(phenyl)pyrrolidine derivatives against the ST2/IL-33 interaction, as determined by a biochemical AlphaLISA assay.

| Compound ID | R1 (Phenyl Ring Substitution) | IC50 (µM)[1] |

| 3 | 4-N(CH3)2 | 17.41 ± 4.14 |

| 19 | 4-N(CH3)2 (meta) | 19.00 |

| 32 | 4-N(CH3)2 (para) | 32.00 |

| 33 | 4-pyrrolidinyl (meta) | 33.00 |

| 34 | 4-pyrrolidinyl (para) | 34.00 |

| 35 | 4-azetidinyl (para) | >50 |

| 36 | 3-hydroxy-pyrrolidinyl (meta) | >50 |

| 37 | 3-hydroxy-piperidinyl (meta) | >50 |

SAR Analysis:

-

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring at the 2-position of the pyrrolidine are critical for activity. Para-substitution with a dimethylamino group (compound 32) appears slightly more favorable than meta-substitution (compound 19).

-

Nature of the Amino Group: Replacing the dimethylamino group with a pyrrolidinyl moiety (compounds 33 and 34) results in similar activity. However, a more constrained azetidine ring (compound 35) leads to a significant loss of potency, suggesting that the size and conformation of the cyclic amine are important for optimal interaction with a likely hydrophobic pocket on the ST2 protein.[1]

-

Introduction of Polar Groups: The introduction of a hydroxyl group onto the pyrrolidine or piperidine ring (compounds 36 and 37) is detrimental to inhibitory activity, indicating a preference for hydrophobic substituents in this region of the molecule.[1]

ST2/IL-33 Signaling Pathway

Upon binding of IL-33, the ST2 receptor forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization initiates an intracellular signaling cascade through the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein and IL-1 receptor-associated kinases (IRAKs).[2] This ultimately leads to the activation of downstream pathways, including mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) transcription factor, culminating in the production of pro-inflammatory cytokines.[2]

Experimental Protocols

This assay quantifies the inhibitory effect of test compounds on the direct protein-protein interaction between IL-33 and ST2.

-

Principle: The assay employs a sandwich immunoassay format using biotinylated anti-analyte antibody bound to Streptavidin-coated AlphaLISA Donor beads and an anti-analyte antibody conjugated to AlphaLISA Acceptor beads. In the presence of the ST2/IL-33 complex, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.[2]

-

Materials:

-

AlphaLISA Human IL-33 Detection Kit (or equivalent).

-

Recombinant human ST2/IL-1 R4 protein.

-

Recombinant human IL-33.

-

Test compounds (this compound derivatives) serially diluted in DMSO.

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

384-well white microplates.

-

Alpha-enabled microplate reader.

-

-

Procedure: a. Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 4 µL of a solution containing recombinant human ST2 and IL-33 to each well. c. Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding. d. Add 4 µL of a mixture of AlphaLISA Acceptor beads and biotinylated anti-IL-33 antibody. e. Incubate for 60 minutes at room temperature in the dark. f. Add 10 µL of Streptavidin-coated AlphaLISA Donor beads. g. Incubate for 30 minutes at room temperature in the dark. h. Read the plate on an Alpha-enabled microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

This cell-based assay measures the ability of compounds to inhibit IL-33-induced signaling in a cellular context.

-

Principle: HEK-Blue™ IL-33 cells are engineered to stably express the human ST2 receptor (IL1RL1 gene) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 response elements.[3][4] Inhibition of the ST2 pathway by a test compound reduces the IL-33-stimulated production of SEAP, which is quantified colorimetrically.[3]

-

Materials:

-

HEK-Blue™ IL-33 cells (InvivoGen).

-

HEK-Blue™ Detection medium (InvivoGen).

-

Recombinant human IL-33.

-

Test compounds serially diluted in cell culture medium.

-

96-well flat-bottom cell culture plates.

-

-

Procedure: a. Seed HEK-Blue™ IL-33 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight. b. Pre-incubate the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with recombinant human IL-33 at a concentration corresponding to the EC80. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator. e. Transfer 20 µL of the cell supernatant to a new 96-well plate. f. Add 180 µL of QUANTI-Blue™ Solution (or equivalent SEAP detection reagent). g. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

-

Data Analysis: Calculate the percentage of inhibition of SEAP production for each compound concentration relative to the IL-33 stimulated control. Determine IC50 values using non-linear regression analysis.

Chapter 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic Acetylcholine Receptor (nAChR) Signaling

As ionotropic receptors, the primary function of nAChRs is to form a channel that allows the influx of cations (primarily Na+ and Ca2+) upon binding of an agonist like acetylcholine or nicotine. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. The influx of Ca2+ is particularly important as it acts as a second messenger, activating various intracellular cascades including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell survival and synaptic plasticity.

Qualitative Structure-Activity Relationship (SAR) Discussion

Although a specific SAR table for this compound derivatives is unavailable, analysis of related pyrrolidinyl ethers and other heterocyclic analogs allows for the postulation of key structural requirements for nAChR affinity and selectivity.

-

Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is paramount. For most nAChR ligands, the (S)-configuration at the 2-position of the pyrrolidine is preferred for high affinity, mimicking the stereochemistry of natural (-)-nicotine. The nitrogen atom of the pyrrolidine is typically protonated at physiological pH and forms a crucial cation-π interaction with an aromatic residue in the receptor's binding pocket. N-methylation is often optimal for α4β2 subtype affinity.

-

Furan Ring: The furan ring serves as a bioisostere for other aromatic or heteroaromatic systems, such as a pyridine or phenyl ring. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can engage in various interactions within the binding site. The position of attachment to the pyrrolidine (2-position) is critical.

-

Linker/Substituents: The nature of the linkage between the furan and pyrrolidine rings, and any substituents on either ring, would be expected to significantly influence subtype selectivity (e.g., α4β2 vs. α7) and functional activity (agonist, partial agonist, or antagonist). For instance, in related series, adding substituents to the aromatic ring can dramatically alter binding affinity and functional efficacy.[3]

Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs

This protocol describes a general method to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.

-

Principle: The assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to nAChRs in a membrane preparation from transfected cells or brain tissue.

-

Materials:

-

Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions (e.g., rat cortex, hippocampus).

-

Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype. Common examples include [³H]cytisine or [³H]epibatidine for α4β2, and [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine for α7 nAChRs.

-

Test Compounds: this compound derivatives serially diluted.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., nicotine, epibatidine).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing various salts.

-

Wash Buffer: Cold binding buffer.

-

Glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and a scintillation counter or a gamma counter.

-

-

Procedure: a. In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. b. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine). c. For total binding, wells will contain only the membrane and radioligand. d. Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C). e. Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with cold wash buffer to separate bound from free radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold demonstrates significant promise as a versatile platform for the development of novel therapeutics. The structure-activity relationship for the inhibition of the ST2/IL-33 pathway is becoming increasingly well-defined, with clear evidence pointing to the importance of hydrophobic substituents on the 2-phenyl-pyrrolidine portion of the molecule. This provides a solid foundation for the rational design of next-generation anti-inflammatory agents.

In the realm of nicotinic acetylcholine receptors, while the pyrrolidine moiety is a well-established pharmacophore, the specific contribution of the 2-furyl group in a systematic series remains an area ripe for exploration. The qualitative SAR insights from related compounds suggest that this scaffold is a promising starting point for developing novel nAChR modulators. Future work should focus on synthesizing and evaluating a focused library of this compound derivatives to establish a quantitative SAR and to unlock the full potential of this privileged scaffold for treating neurological disorders. The experimental protocols and pathway diagrams provided herein offer a comprehensive framework to guide these future research endeavors.

References

- 1. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel 2-(Furan-2-yl)pyrrolidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(furan-2-yl)pyrrolidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and the electronic properties of the furan ring make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the discovery of novel this compound analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Introduction to the this compound Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets.[1] The incorporation of a furan ring, another prevalent motif in bioactive molecules, introduces aromaticity and the potential for hydrogen bonding and π-π stacking interactions. The combination of these two rings in the this compound core creates a versatile platform for the development of novel drugs with diverse pharmacological activities.

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the reductive amination of a furan-containing aldehyde with a pyrrolidine derivative. The following experimental protocol details the synthesis of a 1-(furan-2-ylmethyl)pyrrolidine-based Stimulation-2 (ST2) inhibitor.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl)pyrrolidine

Materials:

-

5-(3-nitrophenyl)furan-2-carbaldehyde

-

2-(4-methoxyphenyl)pyrrolidine

-

1,2-dichloroethane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-(3-nitrophenyl)furan-2-carbaldehyde (50 mg, 0.23 mmol) and 2-(4-methoxyphenyl)pyrrolidine (49 mg, 0.276 mmol) in 1,2-dichloroethane (3 mL), add sodium triacetoxyborohydride (139 mg, 0.69 mmol) and acetic acid (41 mg, 0.69 mmol).[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Quench the reaction with a saturated sodium bicarbonate solution.[2]

-

Extract the aqueous layer three times with dichloromethane.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the crude product by silica gel column chromatography to obtain the final compound.[2]

Biological Evaluation and Structure-Activity Relationships (SAR)

Novel this compound analogs have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and central nervous system (CNS) modulators.

Anti-inflammatory Activity: ST2 Inhibition

A series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds have been identified as inhibitors of Stimulation-2 (ST2), a receptor implicated in inflammatory diseases such as graft versus host disease.[2] The following table summarizes the structure-activity relationship data for selected analogs.

| Compound | R1 | R2 | IC50 (µM) |

| 3a | 3-NO2 | 4-OCH3 | >20 |

| 3f | 2-NO2 | 4-Br | 10-20 |

| 4a | 2-NO2 | 4-(pyrrolidin-1-yl) | 5-10 |

Data sourced from reference[2]

The data indicates that the position of the nitro group on the furan-linked phenyl ring and the nature of the substituent on the pyrrolidine-linked phenyl ring significantly influence the inhibitory activity against ST2. An ortho-nitro group and a pyrrolidinyl substituent at the 4-position of the B-ring were found to be favorable for activity.[2]

Anticancer Activity

Derivatives of the broader furan-pyrrolidine class have demonstrated promising anticancer activity. For instance, benzofuran spiro-2-pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3]

| Compound | R | Cell Line | IC50 (µM) |

| 4b | 4-OCH3 | HeLa | 15.14 ± 1.33 |

| 4c | 4-CH3 | HeLa | 10.26 ± 0.87 |

| 4e | 2,4-diCl | CT26 | 8.31 ± 0.64 |

| 4s | 4-F | CT26 | 5.28 ± 0.72 |

| Cisplatin | - | HeLa | 15.91 ± 1.09 |

| Cisplatin | - | CT26 | 10.27 ± 0.71 |

Data sourced from reference[3]

These results highlight that certain substitutions on the benzofuran ring can lead to potent cytotoxic activity, in some cases exceeding that of the standard chemotherapy drug cisplatin.[3]

Dopamine Receptor Ligands

The this compound scaffold has also been explored for its potential to modulate dopamine receptors, which are key targets for the treatment of various neurological and psychiatric disorders.[4] The following table presents binding affinity data for fallypride analogs incorporating a pyrrolidine moiety for dopamine D2 and D3 receptors.

| Compound | Linker | SBF | D2R Ki (nM) | D3R Ki (nM) |

| 35a | Amide | Primary alcohol | 110.0 ± 20.0 | 9.9 ± 2.0 |

| 37h | Carbamate | 4-(thiophen-3-yl)phenyl | 4.3 ± 0.8 | 15.0 ± 3.0 |

Data sourced from reference[4]

These findings suggest that modifications to the linker and the secondary binding fragment (SBF) can tune the affinity and selectivity of these analogs for D2 and D3 receptors.

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways. For example, furan derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways.[5]

In the context of dopamine receptor modulation, ligands can act as agonists or antagonists, influencing downstream signaling cascades such as the β-arrestin pathway.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs, and the initial biological data highlights its potential in oncology, inflammation, and neuroscience. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of these compounds will be crucial for the successful translation of these findings into clinical candidates. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this exciting area of medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

Theoretical Conformational Analysis of 2-(Furan-2-yl)pyrrolidine: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(Furan-2-yl)pyrrolidine scaffold is a significant structural motif in medicinal chemistry, combining the conformational constraints of the pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of the furan moiety. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for designing and developing novel therapeutics, as the specific arrangement of these rings dictates the molecule's interaction with biological targets. This technical guide provides an in-depth theoretical exploration of the conformational landscape of this compound, drawing upon established principles of heterocyclic chemistry and computational analysis. While direct, comprehensive theoretical studies on this specific molecule are not abundant in publicly available literature, a robust model of its conformational preferences can be constructed by analyzing its constituent components: the pyrrolidine ring and the rotational freedom of the furan substituent.

This whitepaper will detail the fundamental conformational features of the pyrrolidine ring, predict the stable conformers of this compound, and provide a detailed protocol for its computational conformational analysis.

Conformational Flexibility of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This puckering is a result of minimizing torsional strain and van der Waals interactions. The two primary, low-energy conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The energy barrier for the interconversion between these puckered forms, a process known as pseudorotation, is very low. For the parent pyrrolidine molecule, this barrier is approximately 0.6 kcal/mol. This low barrier means that at room temperature, the pyrrolidine ring is highly flexible and can rapidly interconvert between its various puckered forms. The presence of a substituent at the 2-position, as in this compound, will influence the puckering preference, favoring conformations that minimize steric hindrance between the substituent and the ring protons. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to distinct conformers with different steric environments.

The Furan-Pyrrolidine Rotational Profile

The connection between the furan and pyrrolidine rings is a single C-C bond, which allows for rotation of the furan ring relative to the pyrrolidine ring. The orientation of the furan ring is a critical determinant of the overall molecular shape. The primary dihedral angle of interest is defined by the atoms C5(pyrrolidine)-C2(pyrrolidine)-C2(furan)-C3(furan). The rotation around this bond is expected to have two low-energy conformers, broadly defined as syn and anti (or cis and trans), corresponding to the furan ring being oriented in different positions relative to the pyrrolidine ring. The energy barrier for this rotation is influenced by steric interactions between the furan ring and the protons on the pyrrolidine ring.

Predicted Stable Conformers of this compound

Based on the combination of pyrrolidine ring puckering and furan ring rotation, several low-energy conformers of this compound can be predicted. The relative energies of these conformers will depend on the interplay of steric and electronic effects. The following table summarizes the likely stable conformers.

| Conformer ID | Pyrrolidine Puckering | Furan Substituent Position | Furan Orientation | Key Dihedral Angle (C5_p-C2_p-C2_f-C3_f) | Predicted Relative Energy |

| 1 | Envelope | Pseudo-equatorial | syn | ~0° - 30° | Low |

| 2 | Envelope | Pseudo-equatorial | anti | ~150° - 180° | Low |

| 3 | Twist | Pseudo-equatorial | syn | ~0° - 30° | Low |

| 4 | Twist | Pseudo-equatorial | anti | ~150° - 180° | Low |

| 5 | Envelope | Pseudo-axial | syn | ~0° - 30° | Moderate |

| 6 | Envelope | Pseudo-axial | anti | ~150° - 180° | Moderate |

| 7 | Twist | Pseudo-axial | syn | ~0° - 30° | Moderate |

| 8 | Twist | Pseudo-axial | anti | ~150° - 180° | Moderate |

Note: The relative energies are qualitative predictions. Accurate energy differences require detailed quantum mechanical calculations.

Experimental Protocols: Computational Conformational Analysis

A thorough theoretical investigation of the conformational space of this compound would involve a multi-step computational protocol, as outlined below.

Initial Structure Generation and Conformational Search

-

Software: A molecular modeling suite such as GaussView, Avogadro, or similar.

-

Procedure:

-

The 2D structure of this compound is drawn and converted to a 3D structure.

-

A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94s or UFF) to obtain a reasonable starting geometry.

-

A systematic or stochastic conformational search is conducted to explore the potential energy surface. This involves rotating the key dihedral angles (within the pyrrolidine ring and the furan-pyrrolidine linkage) and generating a large number of initial conformers.

-

Quantum Mechanical Geometry Optimization

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Methodology:

-

The unique conformers generated from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT).

-

A common and reliable level of theory for such molecules is the B3LYP functional with the 6-31G* basis set.

-

Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Calculation of Relative Energies

-

Procedure:

-

The total electronic energies, including zero-point vibrational energy (ZPVE) corrections, are used to calculate the relative energies of all stable conformers.

-

Gibbs free energies are also calculated to determine the relative populations of the conformers at a given temperature according to the Boltzmann distribution.

-

Potential Energy Surface (PES) Scan

-

Procedure:

-

To determine the rotational barrier between the syn and anti conformers of the furan ring, a relaxed PES scan is performed.

-

The dihedral angle C5(pyrrolidine)-C2(pyrrolidine)-C2(furan)-C3(furan) is systematically rotated (e.g., in 10° increments from 0° to 360°).

-

At each step of the rotation, the rest of the molecule's geometry is optimized.

-

The resulting energy profile provides the energy barriers for rotation and confirms the location of the energy minima and transition states.

-

Visualizations

The following diagrams illustrate the computational workflow and the conformational relationships of this compound.

Conclusion

The conformational landscape of this compound is defined by the interplay between the puckering of the pyrrolidine ring and the rotation of the furan substituent. The molecule is expected to exist as a dynamic equilibrium of several low-energy conformers, primarily differing in the pseudo-equatorial or pseudo-axial placement of the furan group and its syn or anti orientation relative to the pyrrolidine ring. Due to the low energy barriers for both pseudorotation and C-C bond rotation, the molecule is likely to be highly flexible at room temperature. A comprehensive understanding of this conformational flexibility is crucial for structure-based drug design. The computational protocols outlined in this whitepaper provide a robust framework for a detailed theoretical investigation, which would yield valuable quantitative data on the relative stabilities of the conformers and the energy barriers for their interconversion. Such studies are essential for elucidating the bioactive conformation of this compound derivatives and for guiding the synthesis of new, conformationally constrained analogues with enhanced therapeutic potential. Further dedicated theoretical and experimental (e.g., NMR spectroscopy) studies are warranted to validate and refine these predictions.

The Furan Ring in 2-(Furan-2-yl)pyrrolidine: A Technical Guide to its Reactivity

For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of heterocyclic scaffolds is fundamental to innovation. The compound 2-(Furan-2-yl)pyrrolidine presents a unique conjunction of two key heterocycles: the electron-rich aromatic furan and the saturated, basic pyrrolidine. This guide provides a technical exploration of the furan ring's reactivity within this specific molecular context, summarizing key reaction types, presenting quantitative data, and offering detailed experimental protocols.

Electronic Structure and General Reactivity

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The lone pair of electrons on the oxygen participates in the aromatic π-system, making the ring electron-rich and highly susceptible to electrophilic attack.[1][2] This inherent reactivity is significantly greater than that of benzene.[3][4] Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[5][6]

In this compound, the pyrrolidine ring is attached at one of these highly reactive α-positions. The secondary amine of the pyrrolidine ring can act as an electron-donating group, further activating the furan ring towards electrophiles.[7] However, if the pyrrolidine nitrogen is protected, for instance as a tosylamide, the group becomes electron-withdrawing, which deactivates the furan ring compared to unsubstituted furan.[5] In either case, the substitution at C2 directs subsequent electrophilic attacks to the other, now most activated, α-position: C5.[5]

dot

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 2-(Furan-2-yl)pyrrolidine

Abstract

The 2-(Furan-2-yl)pyrrolidine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of a chiral center at the C2 position of the pyrrolidine ring imparts stereoisomerism, resulting in (R)- and (S)-enantiomers. As the pharmacological, toxicological, and pharmacokinetic properties of these enantiomers can differ significantly, a thorough investigation and control of the stereochemistry are critical for drug discovery and development. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, detailing stereoselective synthesis strategies, analytical methods for chiral separation and purity assessment, and the potential for differential biological activity.

Introduction: The Significance of Stereoisomerism

The pyrrolidine ring is a core structure in a vast number of alkaloids and pharmacologically active agents, while the furan moiety is also a key feature in many bioactive molecules.[1][2] The combination of these two rings in this compound creates a molecule with significant potential as a precursor in the synthesis of novel therapeutics.[3][4][5]

The molecule possesses a single stereocenter at the C2 position of the pyrrolidine ring, directly attached to the furan ring. This gives rise to a pair of enantiomers: (R)-2-(Furan-2-yl)pyrrolidine and (S)-2-(Furan-2-yl)pyrrolidine. In modern pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is paramount for its application in drug development.

Stereoselective Synthesis Strategies

While the direct asymmetric synthesis of this compound is not extensively documented, several established strategies for the stereoselective synthesis of 2-substituted pyrrolidines can be adapted.[6][7] These methods fall into two main categories: synthesis from a chiral precursor and asymmetric cyclization.

A common approach involves starting from a readily available chiral molecule, such as (S)- or (R)-proline.[6] Functional group manipulation can be used to introduce the furan moiety. An alternative powerful strategy is the asymmetric reduction of a suitable pyrrole precursor. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, affording functionalized pyrrolidines.[8] For instance, a 2-acylfuran could be condensed with an amine to form a substituted pyrrole, which is then subjected to a stereoselective hydrogenation to establish the chiral center.

Another viable approach is the asymmetric lithiation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) using a chiral ligand like (-)-sparteine, followed by quenching with a furan-containing electrophile.[9] This method allows for the direct formation of the C-C bond at the C2 position with high enantiocontrol.

The logical workflow for obtaining an enantiopure sample of this compound typically involves either direct asymmetric synthesis or the resolution of a racemic mixture. The latter is often more practical in early-stage research.

Caption: General workflow for stereochemical investigation.

Chiral Separation and Analytical Protocols

The resolution of racemic this compound is essential for isolating the individual enantiomers for biological evaluation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[10][11]

Chiral HPLC Method Development

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening as they demonstrate broad applicability for a wide range of chiral compounds.[10] The separation is typically performed in normal-phase mode.

Table 1: Typical Chiral HPLC Parameters

| Parameter | Recommended Setting |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) |

| Column Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol or n-Hexane / Ethanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C (can be varied to optimize resolution) |

| Detection Wavelength | ~230 nm (based on furan chromophore) |

| Injection Volume | 5 - 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol provides a representative method for the analytical separation of this compound enantiomers.

-

Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

-

Sample Preparation: Accurately weigh and dissolve the racemic this compound sample in the mobile phase (e.g., n-Hexane:Isopropanol 90:10) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Install a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

-

Set the mobile phase composition (e.g., n-Hexane:Isopropanol 90:10 v/v) and flow rate (e.g., 1.0 mL/min).

-

Equilibrate the column with the mobile phase at a constant temperature (e.g., 25 °C) until a stable baseline is achieved.

-

-

Injection and Data Acquisition: Inject 10 µL of the prepared sample. Acquire data at a wavelength of 230 nm.

-

Analysis: Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (ee%) can be calculated from the peak areas (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Classical Resolution via Diastereomeric Salts

An alternative to chromatographic resolution is the formation of diastereomeric salts.[12] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[13][14] The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by basification to remove the chiral resolving agent.

Caption: Workflow for classical chiral resolution.

Biological Activity and Structure-Activity Relationship (SAR)

While specific comparative biological data for the enantiomers of the parent this compound are not widely published, the broader class of furan and pyrrolidine derivatives exhibits a vast range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3]

It is critical for researchers to assume that the enantiomers will have different biological profiles. The three-dimensional arrangement of the furan ring relative to the pyrrolidine nitrogen is crucial for molecular recognition at a chiral receptor or enzyme active site. Establishing the stereochemistry-activity relationship is a fundamental step in drug development. Once the enantiomers are isolated, they must be tested in relevant biological assays to determine the eutomer.

Table 2: Hypothetical Comparative Biological Data

| Enantiomer | Assay Type | IC₅₀ / EC₅₀ (nM) | Notes |

|---|---|---|---|

| (R)-2-(Furan-2-yl)pyrrolidine | Target X Binding | Data to be determined | - |

| (S)-2-(Furan-2-yl)pyrrolidine | Target X Binding | Data to be determined | - |

| Racemic Mixture | Target X Binding | Data to be determined | - |

| (R)-2-(Furan-2-yl)pyrrolidine | Cell-based Assay Y | Data to be determined | - |

| (S)-2-(Furan-2-yl)pyrrolidine | Cell-based Assay Y | Data to be determined | - |

Conclusion